N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a useful research compound. Its molecular formula is C21H16N2OS and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Pharmacological Effects
A study by Faizi et al. (2017) explored a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which share structural similarities with N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide. These compounds demonstrated considerable anticonvulsant activity in tests and also induced significant sedative-hypnotic activity without impairing learning and memory. This research highlights the potential of such compounds in developing new pharmacological agents, particularly in the realm of neurological disorders (Faizi et al., 2017).
Cancer Treatment Applications
A number of studies have explored the antitumor potential of benzothiazole derivatives. For instance, Theoclitou et al. (2011) discovered a compound, AZD4877, which showed promising results in arresting cells in mitosis and inducing cellular death, indicating its potential as a cancer treatment agent (Theoclitou et al., 2011). Additionally, Corbo et al. (2016) found that a series of N-1,3-benzothiazol-2-ylbenzamide derivatives had significant antiproliferative activity on human liver and breast cancer cell lines, with compound 1k showing a notable proapoptotic effect (Corbo et al., 2016).
Synthesis and Anticancer Activity
In the field of medicinal chemistry, the synthesis of new benzothiazole derivatives has been a focus area due to their potential anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, providing insights into the potential therapeutic applications of these compounds (Osmaniye et al., 2018).
Biochemical Potency and Pharmaceutical Properties
Research on benzothiazole derivatives has also focused on their biochemical potency and pharmaceutical properties. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which were found to be potently cytotoxic against certain cancer cell lines, highlighting the importance of structural modifications in enhancing antitumor activity (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is MmpL3 , a mycobacterial mycolic acid transporter . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a weakened cell wall, impairing the bacterium’s ability to survive and proliferate .
Biochemical Pathways
The inhibition of MmpL3 affects the mycolic acid biosynthesis pathway . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, the transport of these acids to the cell wall is disrupted, leading to a weakened cell wall and reduced bacterial virulence .
Pharmacokinetics
The compound’s molecular weight (19224) and formula (C9H8N2OS) suggest that it may have favorable ADME properties
Result of Action
The result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the mycolic acid transport, the compound weakens the bacterial cell wall, impairing the bacterium’s ability to survive and proliferate .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXRXHQVFGDENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.